molecular formula C21H16O8 B054355 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate CAS No. 5995-97-1

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate

Cat. No. B054355
CAS RN: 5995-97-1
M. Wt: 396.3 g/mol
InChI Key: YFPWPHUQAVBEHF-UHFFFAOYSA-N
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Description

The compound “5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that consist of a benzene ring attached to a pyrone ring . They are known for their wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties .

Scientific Research Applications

In Vitro Cytotoxicity

A study evaluated the in vitro cytotoxic effect of various coumarin derivatives, including 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate, on human lung cancer (A549) and normal lung (MRC-9) cell lines. This compound demonstrated significant cytotoxicity against the A549 cell line, suggesting its potential as a lead for developing new anticancer compounds (Musa, Joseph, Latinwo, Badisa, & Cooperwood, 2015).

Antineoplastic Activity

Another study synthesized various derivatives of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromenes, which were evaluated for their antineoplastic activities on human tumor cell lines. These derivatives showed promise as a new leading skeleton for further antitumor activity study, indicating the potential of this class of compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Antimicrobial Activity

Several studies have also focused on the synthesis of derivatives with the chromen-2-one fragment, including 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate, and their subsequent evaluation for antimicrobial activity. These compounds exhibited varying degrees of antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Antioxidant Activity

The antioxidant activity of new coumarin derivatives, including those related to 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate, was investigated. These compounds were found to exhibit significant antioxidant activity, making them relevant for studies related to oxidative stress and related disorders (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Synthesis and Biological Importance

A study focusing on the synthesis of 3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones, including acetoxy derivatives, revealed their significant biological activity, particularly against microbial organisms. This highlights the compound's potential in the development of new antimicrobial drugs (Gharpure, Choudhary, Ingle, & Juneja, 2013).

Future Directions

The study of chromone derivatives is an active area of research due to their diverse biological activities . Future research on “5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate” could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and potential applications.

properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-8-16(28-12(2)23)9-19(29-13(3)24)20(18)21(17)25/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPWPHUQAVBEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347574
Record name 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate

CAS RN

5995-97-1
Record name 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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